3-Aminocyclopentanecarbonitrile
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Overview
Description
3-Aminocyclopentanecarbonitrile: is an organic compound with the molecular formula C₆H₁₀N₂ It is a derivative of cyclopentane, featuring an amino group and a nitrile group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Cyclopentanecarbonitrile: One common method involves the amination of cyclopentanecarbonitrile using ammonia or an amine source under suitable conditions
Hydrocyanation of Cyclopentene: Another method involves the hydrocyanation of cyclopentene followed by amination. This process involves the addition of hydrogen cyanide to cyclopentene to form cyclopentanecarbonitrile, which is then aminated to yield 3-aminocyclopentanecarbonitrile.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminocyclopentanecarbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as cyclopentanone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: 3-Aminocyclopentanecarbonitrile is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: This compound has potential applications in medicinal chemistry. It can be used to develop new drugs targeting specific biological pathways. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-aminocyclopentanecarbonitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. In medicinal applications, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Cyclopentanecarbonitrile: Lacks the amino group, making it less versatile in certain reactions.
3-Aminocyclopentanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
3-Aminocyclopentanone:
Uniqueness: 3-Aminocyclopentanecarbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclopentane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-aminocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNSCWXNMMDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314937-67-1 |
Source
|
Record name | 3-aminocyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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